L-Dopa benzyl ester hydrochloride

Übersicht

Beschreibung

L-Dopa benzyl ester hydrochloride is a derivative of L-Dopa, a well-known precursor to the neurotransmitter dopamine. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the treatment of neurological disorders such as Parkinson’s disease. The benzyl ester modification is designed to enhance the compound’s pharmacokinetic properties, including its ability to cross the blood-brain barrier more efficiently than L-Dopa itself.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Dopa benzyl ester hydrochloride typically involves the esterification of L-Dopa with benzyl alcohol in the presence of a suitable catalyst. One common method involves the use of a strong acid catalyst such as hydrochloric acid to facilitate the esterification reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester product.

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize reaction efficiency and yield. The use of enzymatic catalysts, such as tyrosinase and α-chymotrypsin, has also been explored to achieve selective and efficient esterification under milder conditions .

Analyse Chemischer Reaktionen

Types of Reactions

L-Dopa benzyl ester hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield L-Dopa and benzyl alcohol.

Oxidation: The catechol moiety in L-Dopa can be oxidized to form quinones, which are reactive intermediates.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Hydrolysis: L-Dopa, benzyl alcohol

Oxidation: Quinones, various oxidized derivatives

Substitution: Substituted L-Dopa derivatives

Wissenschaftliche Forschungsanwendungen

L-Dopa benzyl ester hydrochloride has several scientific research applications across various fields:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its role in neurotransmitter synthesis and metabolism, particularly in the context of dopamine production.

Medicine: Explored as a potential prodrug for the treatment of Parkinson’s disease, with the benzyl ester modification aimed at improving bioavailability and brain penetration.

Wirkmechanismus

L-Dopa benzyl ester hydrochloride exerts its effects primarily through its conversion to L-Dopa, which is then decarboxylated to produce dopamine. This process involves the enzyme aromatic L-amino acid decarboxylase. The increased dopamine levels in the brain help alleviate the symptoms of Parkinson’s disease by compensating for the loss of dopaminergic neurons .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Dopa: The parent compound, used extensively in the treatment of Parkinson’s disease.

Levodopa methyl ester: Another ester derivative of L-Dopa, with similar pharmacokinetic enhancements.

Carbidopa: Often co-administered with L-Dopa to inhibit peripheral decarboxylation and increase central nervous system availability.

Uniqueness

L-Dopa benzyl ester hydrochloride is unique due to its benzyl ester modification, which enhances its ability to cross the blood-brain barrier compared to L-Dopa and other ester derivatives. This modification potentially improves its therapeutic efficacy and reduces peripheral side effects .

Biologische Aktivität

L-Dopa benzyl ester hydrochloride, a derivative of L-Dopa, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

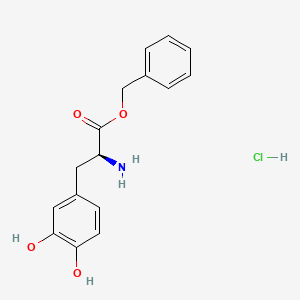

This compound is synthesized through the esterification of L-Dopa with benzyl alcohol, followed by hydrolysis to yield the hydrochloride salt. This modification enhances the lipophilicity of the compound, potentially improving its bioavailability and pharmacokinetic profile compared to L-Dopa itself. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Neuroprotective Effects :

- Antioxidant Activity :

- Antisickling Activity :

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects in Parkinson's Disease

A study conducted on animal models demonstrated that this compound significantly improved motor functions in rats with induced Parkinsonian symptoms. The administration of the compound resulted in a notable increase in dopamine levels within the striatum, leading to improved locomotor activity and reduced tremors compared to controls receiving standard L-Dopa treatment .

Case Study: Antioxidant Properties

In vitro assays have shown that this compound exhibits superior antioxidant activity compared to its parent compound, L-Dopa. The DPPH assay revealed an IC50 value of 2.08 μg/mL for the ester, indicating a strong capacity to neutralize free radicals . This property is particularly important for neuroprotective strategies aimed at mitigating oxidative damage in neurodegenerative diseases.

The biological activity of this compound is primarily mediated through:

- Dopamine Receptor Activation : The compound's ability to cross the blood-brain barrier allows it to activate dopamine receptors directly, enhancing dopaminergic signaling in the central nervous system.

- Radical Scavenging : The catechol structure enables it to donate electrons to free radicals, thereby stabilizing them and preventing cellular damage.

- Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially altering membrane fluidity and function, which is beneficial in conditions like sickle cell disease.

Eigenschaften

IUPAC Name |

benzyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH/c17-13(8-12-6-7-14(18)15(19)9-12)16(20)21-10-11-4-2-1-3-5-11;/h1-7,9,13,18-19H,8,10,17H2;1H/t13-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFUQIANPBDPDH-ZOWNYOTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC2=CC(=C(C=C2)O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC(=C(C=C2)O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37178-28-2 | |

| Record name | L-Tyrosine, 3-hydroxy-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37178-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.